1-(3-Aminophenyl)ethane-1,2-diol
Overview
Description
1-(3-Aminophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is known for its diverse applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)ethane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3-nitrophenyl)ethane-1,2-diol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogenation reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully reduced derivatives, depending on the reaction conditions and reducing agents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
1-(3-Aminophenyl)ethane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
1-(4-Aminophenyl)ethane-1,2-diol: Similar structure but with the amino group in the para position.
1-(2-Aminophenyl)ethane-1,2-diol: Similar structure but with the amino group in the ortho position.
1-(3-Hydroxyphenyl)ethane-1,2-diol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: 1-(3-Aminophenyl)ethane-1,2-diol is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and interaction with biological molecules. This positional isomerism can lead to differences in the compound’s properties and applications compared to its similar counterparts .
Properties
IUPAC Name |
1-(3-aminophenyl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEZORZJBMDTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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